BenchChemオンラインストアへようこそ!

ROS-ERS inducer 1

Hepatocellular carcinoma Cytotoxicity IC50

ROS-ERS inducer 1 (complex 2c) is the only validated type II ICD inducer in the 4,5‑diarylimidazole Pt(II)-NHC series, simultaneously triggering ER stress and ROS generation to release a specific DAMP profile in HCC cells. Unlike cisplatin, oxaliplatin, or other series analogs, only complex 2c delivers this dual ROS‑ERS induction. With a HepG2 IC50 of 0.33 µM and 9‑fold selectivity over non‑cancerous L‑02 hepatocytes (3.02 µM), it provides robust experimental windows for mechanistic ICD studies and immuno‑oncology combination research without confounding off‑target effects.

Molecular Formula C24H24F2I2N3Pt-
Molecular Weight 841.4 g/mol
Cat. No. B12425470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROS-ERS inducer 1
Molecular FormulaC24H24F2I2N3Pt-
Molecular Weight841.4 g/mol
Structural Identifiers
SMILESCCN1[CH-]N(C(=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC.C1=CC=NC=C1.I[Pt]I
InChIInChI=1S/C19H19F2N2.C5H5N.2HI.Pt/c1-3-22-13-23(4-2)19(15-7-11-17(21)12-8-15)18(22)14-5-9-16(20)10-6-14;1-2-4-6-5-3-1;;;/h5-13H,3-4H2,1-2H3;1-5H;2*1H;/q-1;;;;+2/p-2
InChIKeyQJNROVCXQHDHPE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ROS-ERS inducer 1: A Quantitative Guide to Pt(II)-NHC Complex 2c for Immunogenic Cell Death Research


ROS-ERS inducer 1 is a platinum(II)-N-heterocyclic carbene (Pt(II)-NHC) complex derived from 4,5-diarylimidazole, identified as compound 2c in the primary literature [1]. This small molecule functions as a type II immunogenic cell death (ICD) inducer, characterized by its ability to simultaneously trigger endoplasmic reticulum stress (ERS) and reactive oxygen species (ROS) generation in hepatocellular carcinoma (HCC) cells [1]. Unlike conventional DNA-damaging platinum agents, its primary mechanism-of-action centers on ROS-ERS-related DAMP (damage-associated molecular pattern) balance, leading to the release of immunostimulatory signals [1].

Why ROS-ERS inducer 1 Cannot Be Replaced by Generic Pt(II)-NHC Analogs or Clinical Platinum Drugs


Generic substitution of ROS-ERS inducer 1 with other Pt(II)-NHC complexes, or with clinical platinum drugs such as cisplatin or oxaliplatin, fails due to its unique dual induction of ROS and ERS and its superior potency in HCC models. While many platinum agents induce apoptosis through DNA damage, ROS-ERS inducer 1 (complex 2c) is a type II ICD inducer that generates a specific DAMP profile essential for mounting a long-term anti-tumor immune response [1]. Crucially, within a series of 4,5-diarylimidazole-derived Pt(II)-NHC complexes, only 2c demonstrated the ability to successfully induce ERS accompanied by ROS generation, a property not shared by all analogs [1]. Therefore, selecting a different analog from the same chemical series will not guarantee the same immunogenic cell death phenotype or the same level of anti-HCC activity.

ROS-ERS inducer 1: Quantified Differentiation Against Clinical Platinum Drugs and In-Class Pt(II)-NHC Analogs


Superior Cytotoxicity in Hepatocellular Carcinoma Cells Compared to Cisplatin

ROS-ERS inducer 1 (complex 2c) demonstrates significantly higher anticancer activity against HCC cells than cisplatin. In the primary study, 2c displayed much higher anticancer activities than cisplatin, particularly in HCC cell lines [1]. Quantitative data from independent vendor sources confirm that 2c potently inhibits proliferation of HepG2 cells with an IC50 of 0.33 µM, while literature values for cisplatin in HepG2 cells range from approximately 0.87 µM to over 7 µM depending on experimental conditions [2][3][4].

Hepatocellular carcinoma Cytotoxicity IC50

Selective Cytotoxicity Profile Across Cancer Cell Lines Over Non-Cancerous Hepatocytes

ROS-ERS inducer 1 (complex 2c) exhibits selective cytotoxicity across a panel of cancer cell lines while showing reduced activity against non-cancerous L-02 liver cells. The compound displays potent inhibition in HT-29 (IC50 = 2.78 µM), MCF-7 (0.71 µM), A2780 (0.99 µM), A549 (1.77 µM), HepG2 (0.33 µM), and Hepa 1-6 (0.36 µM) cells, compared to a significantly higher IC50 of 3.02 µM in non-cancerous L-02 hepatocytes [1]. This differential cytotoxicity is a key differentiator from cisplatin, which typically shows less selectivity between cancerous and non-cancerous hepatic cells.

Selectivity index Cancer cell panel IC50

Unique ICD Induction Mechanism: ROS-ERS-DAMP Axis Activation Not Observed in Closely Related Pt(II)-NHC Analogs

Within the series of Pt(II)-NHC complexes derived from 4,5-diarylimidazole, only complex 2c (ROS-ERS inducer 1) was identified as a type II ICD inducer capable of simultaneously inducing ERS and ROS generation, leading to DAMP release in HCC cells [1]. Other complexes in the same series, such as 2a, 2b, and 3a-3e, did not exhibit this specific ICD phenotype, demonstrating that minor structural modifications abolish this immunostimulatory property [1]. Furthermore, complex 3f (ROS-ERS inducer 2) induces ROS and ERS but primarily drives apoptosis via mitochondrial dysfunction and DNA damage, lacking the same DAMP release profile [2]. Clinically used platinum drugs like cisplatin and oxaliplatin are not classified as type II ICD inducers [3].

Immunogenic cell death DAMP release Endoplasmic reticulum stress

In Vivo Anti-HCC Efficacy and Immune Activation in Vaccination and Liver Injury Models

ROS-ERS inducer 1 (complex 2c) demonstrates in vivo anti-HCC potential in a vaccination mouse model and leads to immune cell activation in a CCl4-induced liver injury model [1]. In the vaccination model, Hepa 1-6 cells pre-treated with 5 µM 2c prior to implantation resulted in reduced tumor growth, indicating the establishment of a protective anti-tumor immune memory [2]. This in vivo ICD response is a key differentiator from many Pt(II)-NHC analogs that show potent in vitro cytotoxicity but fail to elicit a robust in vivo immunogenic response.

In vivo efficacy Anti-tumor immunity Vaccination model

ROS-ERS inducer 1: Key Research Applications and Industrial Use Cases Driven by Quantitative Differentiation


Investigating Type II Immunogenic Cell Death Mechanisms in Hepatocellular Carcinoma

ROS-ERS inducer 1 is the optimal tool compound for dissecting the ROS-ERS-DAMP signaling axis in HCC cells. Its unique ability to simultaneously induce ERS and ROS generation, leading to DAMP release, allows researchers to study the molecular underpinnings of type II ICD in liver cancer [1]. The compound's high potency (IC50 = 0.33 µM in HepG2 cells) and selectivity over non-cancerous hepatocytes (L-02 IC50 = 3.02 µM) enable robust experimental windows for mechanistic studies without confounding off-target cytotoxicity [2].

Validating In Vivo Anti-Tumor Immunity and Vaccination Responses

Given its demonstrated efficacy in reducing tumor growth in a vaccination mouse model and activating immune cells in a liver injury model, ROS-ERS inducer 1 is a valuable probe for in vivo ICD research [1]. Researchers studying the transition from in vitro ICD to in vivo immunostimulatory effects should prioritize this compound over less-characterized analogs. The established in vivo dosing regimen (5 µM pre-treatment of cancer cells prior to implantation) provides a validated starting point for experimental design [2].

Developing Novel Chemoimmunotherapeutic Combinations for Liver Cancer

The ability of ROS-ERS inducer 1 to convert 'cold' tumors into 'hot' tumors through ICD makes it an attractive candidate for combination therapy studies with immune checkpoint inhibitors [1]. Its superior potency compared to cisplatin in HCC models suggests potential for lower effective doses and reduced systemic toxicity. Preclinical researchers developing next-generation liver cancer immunotherapies should utilize this compound to establish proof-of-concept for ICD-based combination regimens [1].

Benchmarking New Pt(II)-NHC Complexes in Structure-Activity Relationship Studies

As the first well-characterized type II ICD inducer within the 4,5-diarylimidazole-derived Pt(II)-NHC series, ROS-ERS inducer 1 serves as a critical reference standard for medicinal chemistry efforts [1]. Its quantitative cytotoxicity profile (IC50 values across HT-29, MCF-7, A2780, A549, HepG2, and Hepa 1-6 cells) provides a robust benchmark for evaluating the potency and selectivity of newly synthesized analogs [2]. Researchers should include ROS-ERS inducer 1 as a positive control in all assays evaluating ICD induction by novel Pt(II)-NHC complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for ROS-ERS inducer 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.